REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.C1N2CN3CN(C2)CN1C3.[C:21](OCC)(=[O:23])C.O1CCCC1>C(O)(=O)C>[Cl:1][C:2]1[N:7]2[C:8]([CH:21]=[O:23])=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
997 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2N1C=CN2
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ethyl acetate tetrahydrofuran
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The resulting crystals were rinsed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2N1C(=CN2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |